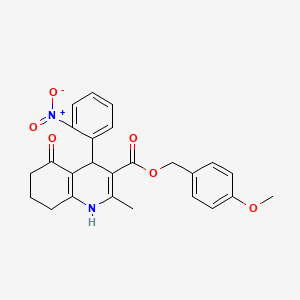

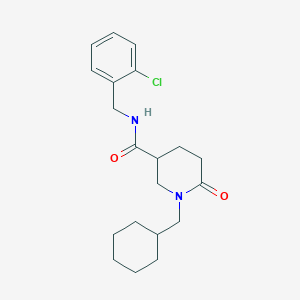

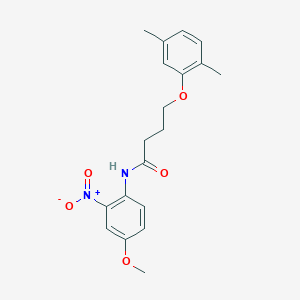

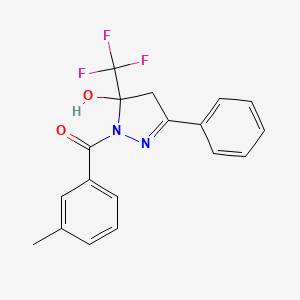

![molecular formula C19H29IN2O2 B4975253 3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)

3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[3-(Cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide is a benzimidazole derivative, a class of compounds known for their diverse chemical reactions and significant properties. Benzimidazoles are crucial in various fields due to their biological and chemical utility. This analysis excludes applications, drug use, dosage, and side effects to focus on the chemical essence of the compound.

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as the compound , often involves cyclization reactions and the use of iodine catalysts. One approach to synthesize related structures involves the [4+1] cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide, showcasing the versatility of iodine in facilitating the cyclization process to form complex benzimidazole frameworks (Fang et al., 2022). Additionally, formic acid has been employed as a reductant in the molecular iodine-catalyzed reductive redox cyclization of o-nitro-t-anilines, further demonstrating the synthetic routes available for constructing benzimidazole cores with iodide involvement (Nguyen et al., 2016).

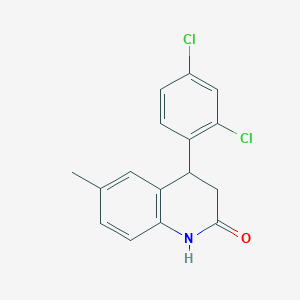

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system, which contributes to their stability and reactivity. The structural analysis often involves X-ray crystallography or molecular modeling to determine the arrangement of atoms and the geometry of the molecule. For related compounds, techniques like molecular dynamics simulations complemented with experimental data have elucidated the interaction patterns and structural properties (D’Angelo et al., 2015).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a wide range of chemical reactions, including cycloamination and cycloaddition, facilitated by iodine compounds or iodide ions acting as catalysts or reactants. For instance, the cycloamination of N-aryl-2-aminopyridines catalyzed by hypervalent iodine(III) highlights the reactivity of benzimidazoles towards forming N-heterocycles, a reaction path potentially relevant to our compound of interest (He et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N2O2.HI/c1-14-9-18-19(10-15(14)2)21(13-20(18)3)11-16(22)12-23-17-7-5-4-6-8-17;/h9-10,13,16-17,22H,4-8,11-12H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNRAOLUMJEMRX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2CC(COC3CCCCC3)O)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)

![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)

![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)

![2-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4975278.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)